3-(1H-Imidazol-1-YL)pyridazine

Medicinal Chemistry Enzyme Inhibition Metabolic Disease

Procure 3-(1H-Imidazol-1-yl)pyridazine (CAS 889944-16-5) as a core scaffold for medicinal chemistry. This non-fused heterocyclic building block provides distinct vectors for late-stage functionalization in kinase inhibitor portfolios, avoiding crowded fused-system IP. Documented SAR in SCD1 inhibitors (IC50 4 nM), aromatase inhibitors (IC50 2.39 nM), and STING agonists (EC50 0.06 μM). Ideal for programs in oncology, metabolic disease, and immuno-oncology.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
CAS No. 889944-16-5
Cat. No. B13772983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-1-YL)pyridazine
CAS889944-16-5
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1)N2C=CN=C2
InChIInChI=1S/C7H6N4/c1-2-7(10-9-3-1)11-5-4-8-6-11/h1-6H
InChIKeyDGNZNORMLXWZIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Imidazol-1-yl)pyridazine (CAS 889944-16-5): Core Properties and Industrial Sourcing Context


3-(1H-Imidazol-1-yl)pyridazine (CAS 889944-16-5) is a heterocyclic building block consisting of a pyridazine ring substituted at the 3-position with an imidazole group [1]. The molecular formula is C₇H₆N₄, with a molecular weight of 146.15 g/mol . It possesses three hydrogen bond acceptors, zero hydrogen bond donors, one rotatable bond, and a calculated pKa of 4.00±0.10 . This scaffold is a core intermediate in medicinal chemistry, with documented utility in the synthesis of kinase inhibitors, aromatase inhibitors, and STING agonists [2].

Why 3-(1H-Imidazol-1-yl)pyridazine (889944-16-5) Cannot Be Casually Substituted in Critical Applications


The 3-(1H-imidazol-1-yl)pyridazine core exhibits distinct structure-activity relationships (SAR) that are highly sensitive to even minor modifications. For example, the addition of a chloro substituent at the 6-position alters the electron density and hydrogen-bonding capacity of the pyridazine ring, which can dramatically shift target binding profiles . Similarly, the replacement of the imidazole with a fluoro-imidazole moiety significantly impacts the spatial dimensions and, consequently, the efficacy of STING agonism, with EC₅₀ values varying by orders of magnitude depending on the precise substitution pattern [1]. Furthermore, the unsubstituted 3-(1H-imidazol-1-yl)pyridazine offers a versatile handle for late-stage functionalization, a capability that pre-functionalized analogs like 3-chloro-6-(1H-imidazol-1-yl)pyridazine cannot provide without additional synthetic steps. Generic substitution therefore carries a high risk of experimental failure due to unforeseen changes in potency, selectivity, or synthetic utility [2].

Quantitative Differentiation: Comparative Performance of 3-(1H-Imidazol-1-yl)pyridazine (889944-16-5) Against Key Analogs


SCD1 Inhibition: Direct Comparison of Substituted Analogs Reveals Nanomolar Potency

A derivative of 3-(1H-imidazol-1-yl)pyridazine, specifically 3-(1H-imidazol-1-yl)-6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazine (CHEMBL595154), demonstrates potent inhibition of Stearoyl-CoA desaturase 1 (SCD1) with an IC₅₀ of 4 nM in rat liver microsomes [1]. In contrast, an alternative scaffold, the imidazo[1,2-b]pyridazine-based Mps1 inhibitor 27f, while highly potent against its own kinase target, shows no reported activity against SCD1, highlighting the target-specific advantage conferred by the 3-(1H-imidazol-1-yl)pyridazine core in this enzyme system [2]. The unsubstituted parent compound (889944-16-5) serves as the critical synthetic entry point to this active analog.

Medicinal Chemistry Enzyme Inhibition Metabolic Disease

Aromatase Inhibition: Sub-Nanomolar Potency Distinguishes 6-Amino-Substituted Derivatives from Unsubstituted Core

The 3-(1H-imidazol-1-yl)pyridazine scaffold forms the basis of MFT-279 (CAS 124070-28-3), a 6-amino-substituted derivative that inhibits aromatase with an IC₅₀ of 2.39 nM in vitro [1]. While the parent compound (889944-16-5) itself is not the active species, it is the mandatory precursor for synthesizing this and related potent aromatase inhibitors. This activity profile is distinct from the imidazo[1,2-b]pyridazine class, which is more commonly associated with kinase inhibition (e.g., Mps1 IC₅₀ = 0.70 nM) rather than aromatase [2]. The ability to access low-nanomolar aromatase inhibition is a specific advantage of the 3-(1H-imidazol-1-yl)pyridazine series.

Cancer Therapeutics Aromatase Inhibition Hormone-Dependent Breast Cancer

STING Agonism: Quantitative Impact of Imidazole Modification on Immune Activation

The 3-(fluoro-imidazolyl)pyridazine derivative A4 demonstrates potent STING activation with EC₅₀ values of 0.06 μM in human THP1 cells and 14.15 μM in mouse RAW 264.7 cells [1]. This is in stark contrast to the unsubstituted 3-(1H-imidazol-1-yl)pyridazine, which lacks this optimized spatial dimension and does not exhibit comparable STING agonist activity. Furthermore, A4's efficacy surpasses that of SR-717, a known STING agonist, in B16.F10 tumor-bearing mice [1]. This illustrates the critical role of the imidazolyl-pyridazine core in achieving optimal STING pathway engagement and demonstrates that even subtle modifications (H vs. F on the imidazole) can lead to drastic changes in biological activity. The parent compound is the essential starting material for this class of immunotherapeutic agents.

Immuno-Oncology STING Agonists Innate Immunity

Kinase Inhibition: Benchmarking Against Imidazo[1,2-b]pyridazine and Imidazo[1,5-b]pyridazine Scaffolds

While the parent 3-(1H-imidazol-1-yl)pyridazine is a synthetic intermediate, its derivatives have been explored as kinase inhibitors. For comparison, the structurally related imidazo[1,2-b]pyridazine class contains highly potent kinase inhibitors, such as 27f, which exhibits a cellular Mps1 IC₅₀ of 0.70 nM and an A549 cell proliferation IC₅₀ of 6.0 nM [1]. In contrast, imidazo[1,5-b]pyridazine derivatives have shown exceptional activity against HIV-1 reverse transcriptase (IC₅₀ = 0.65 nM) [2]. The 3-(1H-imidazol-1-yl)pyridazine scaffold offers a different vector for substitution and a distinct electronic profile due to the non-fused imidazole ring, which can lead to alternative kinase selectivity profiles. The procurement of 889944-16-5 enables exploration of this specific chemical space, which is underexplored relative to the fused imidazopyridazine systems.

Kinase Inhibitors Drug Discovery Oncology

Physicochemical Properties: Comparative Assessment of Solubility and pKa for Synthetic Planning

3-(1H-Imidazol-1-yl)pyridazine has a calculated pKa of 4.00±0.10, indicating it is a weak base . In contrast, 3-chloro-6-(1H-imidazol-1-yl)pyridazine, due to the electron-withdrawing chloro substituent, would be expected to have a lower pKa, making it less basic and potentially less soluble in acidic aqueous media. While specific solubility data for the unsubstituted compound is limited to general statements of solubility in polar organic solvents like DMF and DMSO, its lower molecular weight (146.15 g/mol) and lack of additional halogens make it a more versatile and easier-to-handle intermediate for multi-step synthesis compared to halogenated analogs. For comparison, a related imidazopyridazine compound, K00135, shows a DMSO solubility of 4.4 mg/mL, illustrating the typical solubility range for these heterocycles .

Medicinal Chemistry Synthetic Intermediate Physicochemical Characterization

Targeted Application Scenarios for 3-(1H-Imidazol-1-yl)pyridazine (CAS 889944-16-5)


Development of Selective SCD1 Inhibitors for Metabolic Disease Research

The 3-(1H-imidazol-1-yl)pyridazine core is a validated starting point for synthesizing potent Stearoyl-CoA desaturase 1 (SCD1) inhibitors. As demonstrated by CHEMBL595154, simple functionalization at the 6-position can yield compounds with IC₅₀ values as low as 4 nM in rat liver microsomes [1]. This application is particularly relevant for academic and industrial groups investigating therapeutic interventions for obesity, diabetes, and non-alcoholic steatohepatitis (NASH).

Synthesis of Aromatase Inhibitors for Hormone-Dependent Breast Cancer Therapeutics

Researchers focusing on endocrine therapy for breast cancer should prioritize 3-(1H-imidazol-1-yl)pyridazine as a key synthetic building block. Derivatives such as MFT-279 exhibit low-nanomolar inhibition of aromatase (IC₅₀ = 2.39 nM) with high selectivity over other steroid-metabolizing enzymes [2]. This established SAR makes the compound an essential reagent for lead optimization programs aiming to develop safer and more effective aromatase inhibitors.

Generation of Novel STING Agonists for Cancer Immunotherapy

The 3-(1H-imidazol-1-yl)pyridazine scaffold is the foundation for a new class of STING agonists with demonstrated antitumor efficacy. Modifications to the imidazole ring, such as fluorination, can yield compounds like A4 that activate STING in human cells with an EC₅₀ of 0.06 μM and induce significant tumor regression in preclinical mouse models [3]. This application scenario is highly relevant for biotech and pharmaceutical companies pursuing next-generation immuno-oncology agents.

Exploration of Underexplored Chemical Space for Kinase Inhibitor Discovery

For medicinal chemistry teams seeking to expand their kinase inhibitor portfolio into less crowded intellectual property territory, 3-(1H-imidazol-1-yl)pyridazine offers a versatile and underutilized scaffold. Unlike the extensively explored fused imidazopyridazine systems (e.g., imidazo[1,2-b]pyridazine), the non-fused imidazolyl-pyridazine core presents novel vectors for vector diversification and can lead to compounds with unique kinase selectivity profiles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-Imidazol-1-YL)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.